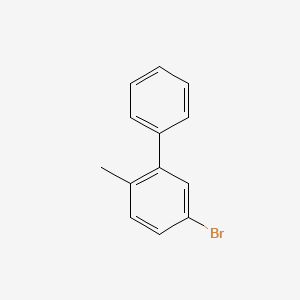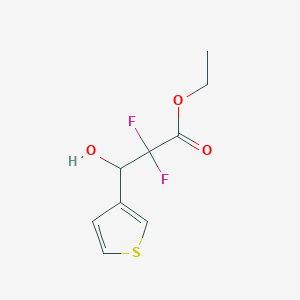
Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate, 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate, 97% (E2F3H3TP) is an organic compound that is widely used in scientific research and laboratory experiments. E2F3H3TP is a colorless liquid with a melting point of -45 °C and a boiling point of 98 °C. It is soluble in many organic solvents, such as ethanol and ethyl acetate, and is also miscible with water. E2F3H3TP is a versatile compound that has been used in a variety of scientific applications, including synthesis, catalysis, and biochemistry.
Aplicaciones Científicas De Investigación
Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate, 97% is a versatile compound that has been used in a variety of scientific applications, including synthesis, catalysis, and biochemistry. In synthesis, Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate, 97% is often used as a reagent for the synthesis of organofluorine compounds, such as fluorinated peptides and polymers. In catalysis, Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate, 97% is used as a catalyst for the formation of carbon-carbon bonds and for the hydrolysis of esters. In biochemistry, Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate, 97% is used as a substrate for the enzyme glutathione S-transferase, which is involved in the detoxification of xenobiotics.
Mecanismo De Acción
Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate, 97% is a versatile compound that can be used in a variety of scientific applications. In synthesis, Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate, 97% is often used as a reagent for the synthesis of organofluorine compounds. In catalysis, Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate, 97% is used as a catalyst for the formation of carbon-carbon bonds and for the hydrolysis of esters. In biochemistry, Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate, 97% is used as a substrate for the enzyme glutathione S-transferase, which is involved in the detoxification of xenobiotics.
Biochemical and Physiological Effects
Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate, 97% is a versatile compound that has been used in a variety of scientific applications, including synthesis, catalysis, and biochemistry. In biochemistry, Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate, 97% is used as a substrate for the enzyme glutathione S-transferase, which is involved in the detoxification of xenobiotics. Glutathione S-transferase plays an important role in the detoxification of xenobiotics, such as drugs and environmental pollutants. In addition, Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate, 97% has been shown to have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate, 97% is a versatile compound that has a number of advantages for laboratory experiments. It is a colorless liquid with a melting point of -45 °C and a boiling point of 98 °C, making it easy to store and handle. In addition, it is soluble in many organic solvents, such as ethanol and ethyl acetate, and is also miscible with water. Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate, 97% is also a versatile compound that can be used in a variety of scientific applications, including synthesis, catalysis, and biochemistry.
However, there are also some limitations to using Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate, 97% in laboratory experiments. For example, Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate, 97% is a volatile compound and can easily evaporate, making it difficult to store and handle. In addition, the reaction of Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate, 97% with difluoromethane is typically conducted in an inert atmosphere, such as nitrogen or argon, at temperatures ranging from -50 to -20 °C, making it difficult to control the reaction conditions.
Direcciones Futuras
Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate, 97% is a versatile compound that has a number of potential applications in scientific research. In the future, Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate, 97% may be used in the synthesis of more complex organofluorine compounds, such as fluorinated peptides and polymers. In addition, Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate, 97% may be used to study the biochemical and physiological effects of xenobiotics, such as drugs and environmental pollutants. Finally, Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate, 97% may be used to develop more efficient and cost-effective methods for synthesizing organofluorine compounds, catalyzing the formation of carbon-carbon bonds, and hydrolyzing esters.
Métodos De Síntesis
Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate, 97% can be synthesized through a variety of methods, including the reaction of ethyl 2-fluoro-3-hydroxy-3-(thiophen-3-yl)propionate with difluoromethane in the presence of a base catalyst. The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, at temperatures ranging from -50 to -20 °C. The reaction is typically complete within 1-2 hours and yields a product with a purity of 97%.
Propiedades
IUPAC Name |
ethyl 2,2-difluoro-3-hydroxy-3-thiophen-3-ylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O3S/c1-2-14-8(13)9(10,11)7(12)6-3-4-15-5-6/h3-5,7,12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGWLTBJXWOHAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1=CSC=C1)O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-YL)propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Methyl-[1-(6-methylpyrazin-2-yl)piperid-4-yl]methylamine](/img/structure/B6331938.png)
![5-[(3-Fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B6331949.png)

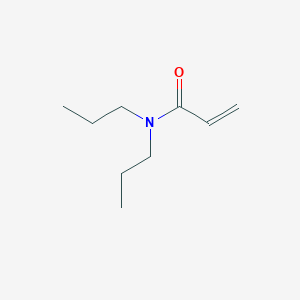



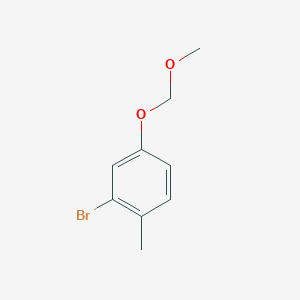
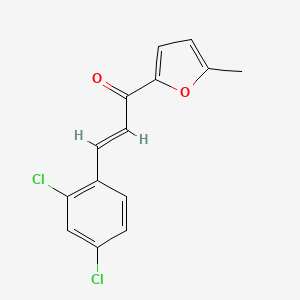
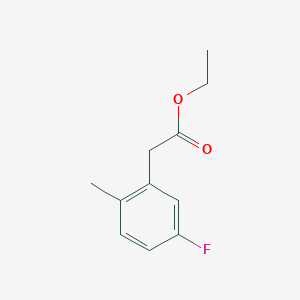
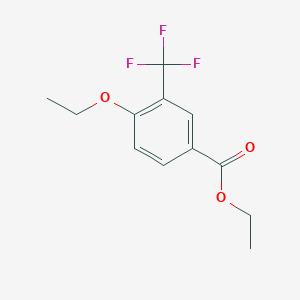
![Benzyl methyl(1,4-dioxaspiro[4.5]decan-8-yl)carbamate](/img/structure/B6332017.png)
